2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione
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Overview
Description
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is an organic compound with the molecular formula C20H14N2S2. It is characterized by the presence of two phenyl groups and a phthalazine core, which is further modified by the addition of dithione groups. This compound is achiral and has a molecular weight of 346.469 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,3-diphenyl-1,4-phthalazinedione: Similar in structure but differs in the oxidation state of the sulfur atoms.
Uniqueness
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is unique due to its combination of phenyl and dithione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
71257-33-5 |
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Molecular Formula |
C20H14N2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,3-diphenylphthalazine-1,4-dithione |
InChI |
InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
InChI Key |
RACYKTCVMVALML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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